molecular formula C23H26N2O3 B11327694 4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide

4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11327694
M. Wt: 378.5 g/mol
InChI Key: LCLORWFCSOGOQY-UHFFFAOYSA-N
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Description

4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a butoxy group, a propoxyquinoline moiety, and a benzamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 8-propoxyquinoline with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its quinoline moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties .

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

4-butoxy-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C23H26N2O3/c1-3-5-16-27-18-10-8-17(9-11-18)23(26)25-20-12-13-21(28-15-4-2)22-19(20)7-6-14-24-22/h6-14H,3-5,15-16H2,1-2H3,(H,25,26)

InChI Key

LCLORWFCSOGOQY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCCC

Origin of Product

United States

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